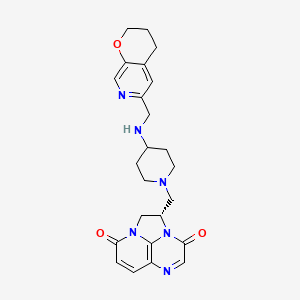

Gepotidacin S enantiomer

Description

Properties

Molecular Formula |

C₂₄H₂₈N₆O₃ |

|---|---|

Molecular Weight |

448.52 |

IUPAC Name |

(3S)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione |

InChI |

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m0/s1 |

InChI Key |

PZFAZQUREQIODZ-IBGZPJMESA-N |

SMILES |

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Strategies for Enantioselective Synthesis of Gepotidacin (B1671446) S Enantiomer

The production of the enantiomerically pure Gepotidacin S enantiomer relies on a carefully designed synthetic route followed by a critical chiral resolution step.

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-methoxy-3-nitro-pyridine and 2-amino-propane-1,3-diol. newdrugapprovals.org The resulting diol is then protected before the reduction of the nitro group to form an aniline (B41778). This intermediate undergoes alkylation with ethyl bromoacetate, followed by a base-mediated cyclization and subsequent oxidation to form a key tricyclic core. newdrugapprovals.org The final steps involve the substitution with a Boc-protected aminopiperidine side chain, deprotection, and a reductive amination to yield the racemic mixture of Gepotidacin. newdrugapprovals.org

| Intermediate | Role in Synthesis |

|---|---|

| 2-chloro-6-methoxy-3-nitro-pyridine | Starting material for the pyridine (B92270) core |

| 2-amino-propane-1,3-diol | Reactant to form the initial diol structure |

| 2,2-dimethoxypropane | Protecting group for the diol |

| Ethyl bromoacetate | Alkylation agent for the aniline intermediate |

| Boc-amino-piperidine derivative | Introduction of the piperidine (B6355638) side chain |

Chiral chromatography is a pivotal technique for the separation of enantiomers and is essential for isolating the desired this compound from the racemic mixture produced during synthesis. newdrugapprovals.orgresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) with CSPs is a widely used and effective technique for enantiopurity analysis and purification in the pharmaceutical industry. researchgate.net For the resolution of Gepotidacin enantiomers, a chiral chromatography step is employed after the final synthetic step to separate the S and R enantiomers and afford the enantiomerically pure primary amine derivative. newdrugapprovals.org The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those found in Chiralpak columns, are often effective for resolving a wide range of chiral compounds. mdpi.com

| Parameter | Description/Example Value | Significance |

|---|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak IA, Crownpak CR (+) researchgate.netmdpi.com | The chiral selector that enables enantiomeric differentiation. |

| Mobile Phase | n-hexane and isopropanol (B130326) (IPA) mixtures researchgate.net | Solvent system that carries the sample through the column; its composition affects resolution. |

| Flow Rate | 1.2 mL/min researchgate.net | Controls the speed of separation and influences peak shape. |

| Detection | UV at 254 nm researchgate.net | Method for detecting the separated enantiomers as they elute from the column. |

| Resolution (Rs) | >2 researchgate.net | A quantitative measure of the degree of separation between two peaks. A value >1.5 indicates baseline separation. |

Spectroscopic and Analytical Techniques for Stereochemical Characterization

Following chiral separation, various spectroscopic and analytical techniques are employed to confirm the identity, purity, and absolute stereochemistry of the this compound. These methods are crucial for ensuring the correct enantiomer has been isolated.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight and structure of the isolated compound with high sensitivity and selectivity. aquaenergyexpo.com While mass spectrometry itself cannot distinguish between enantiomers, its coupling with chiral LC allows for the individual analysis of each separated enantiomer. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure of the molecule. To differentiate between enantiomers using NMR, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric complexes, which will exhibit distinct NMR spectra. nih.gov

For the unambiguous determination of the absolute configuration (i.e., assigning it as the S enantiomer), X-ray crystallography is considered the gold standard. mdpi.com This technique provides a three-dimensional structure of the molecule, allowing for direct visualization of the spatial arrangement of its atoms. mdpi.com Additionally, advanced spectroscopic methods like cold ion spectroscopy (CIS) can be used to distinguish enantiomers by analyzing the spectra of non-covalent complexes formed with a chiral "reporter" molecule. nih.gov

| Technique | Purpose |

|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separates the S and R enantiomers and determines enantiomeric purity. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Confirms the molecular weight and fragmentation pattern of the isolated enantiomer. aquaenergyexpo.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure. Used with chiral auxiliaries to differentiate enantiomers. nih.gov |

| X-ray Crystallography | Provides definitive determination of the absolute stereochemistry (S or R configuration). mdpi.com |

| Cold Ion Spectroscopy (CIS) | An emerging technique for distinguishing and quantifying enantiomers in the gas phase. nih.gov |

Molecular Mechanism of Action and Target Interaction

Dual-Targeting Inhibition of Bacterial Type II Topoisomerases

Gepotidacin (B1671446) demonstrates a well-balanced, dual-targeting approach by inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and cell division. wikipedia.orgacs.orgnih.gov This dual inhibition is a key feature of its antibacterial activity, as mutations in both enzymes would likely be necessary for the development of resistance. researchgate.net

Inhibition of Bacterial DNA Gyrase (Type IIA Topoisomerase)

Gepotidacin is a potent inhibitor of the catalytic activity of DNA gyrase. nih.govvumc.org Specifically, it targets the GyrA subunit of the enzyme. wikipedia.org Research on Staphylococcus aureus gyrase has shown that Gepotidacin effectively inhibits gyrase-catalyzed DNA supercoiling and the relaxation of positively supercoiled substrates. nih.govnih.govacs.org This inhibition disrupts the normal topological state of bacterial DNA, which is crucial for various cellular processes. nih.gov

Inhibition of Bacterial Topoisomerase IV (Type IIA Topoisomerase)

In addition to its effect on DNA gyrase, Gepotidacin also effectively inhibits topoisomerase IV, another essential type IIA topoisomerase. acs.orgnih.gov It interacts with the ParC subunit of topoisomerase IV. wikipedia.orgresearchgate.net By inhibiting this enzyme, Gepotidacin interferes with the decatenation of daughter chromosomes following DNA replication, ultimately leading to bacterial cell death. researchgate.net Studies on Escherichia coli have demonstrated that Gepotidacin exhibits well-balanced targeting of both gyrase and topoisomerase IV. acs.orgnih.gov

Distinct Binding Mode Compared to Fluoroquinolones

The binding mechanism of Gepotidacin to bacterial type II topoisomerases is fundamentally different from that of fluoroquinolones. droracle.aiwikipedia.org While both classes of antibiotics target the same enzymes, they interact with different sites and in a different manner. droracle.airesearchgate.net In vitro competition assays suggest that the binding of Gepotidacin and fluoroquinolones to gyrase is mutually exclusive. nih.govnih.govacs.org

Identification of Novel Binding Pockets on Gyrase and Topoisomerase IV

Crystal structures of Gepotidacin in complex with S. aureus gyrase and DNA have revealed its unique binding site. nih.govnih.govacs.org A single molecule of Gepotidacin binds in a pocket located between the two GyrA subunits, midway between the two scissile DNA bonds. nih.govnih.govacs.org This binding pocket is formed at the interface of the GyrA subunits in DNA gyrase and the ParC subunits in topoisomerase IV. researchgate.net The binding is primarily characterized by hydrophobic interactions, with a key salt bridge formed between Gepotidacin and specific aspartate residues (Asp82 in GyrA and Asp79 in ParC of E. coli). researchgate.net This is in contrast to fluoroquinolones, which typically interact with the DNA at the two cleavage sites. nih.gov

Conformational Flexibility of Gepotidacin S Enantiomer within Enzyme-DNA Complexes

Structural analysis of Gepotidacin bound to the gyrase-DNA complex has demonstrated conformational flexibility, particularly within its central linker. nih.govnih.govacs.org This flexibility may play a significant role in the compound's activity. nih.govnih.govacs.org Molecular dynamics simulations have indicated the potential for two alternative binding poses of Gepotidacin within the binding pocket of both DNA gyrase and topoisomerase IV, with the triazaacenaphthylene ring intercalating with DNA in orientations rotated 180 degrees relative to each other. researchgate.net

Enzymatic Activity Modulation

Gepotidacin modulates the activity of bacterial type II topoisomerases in a manner distinct from fluoroquinolones. Instead of inducing primarily double-stranded DNA breaks, Gepotidacin leads to the formation of high levels of enzyme-mediated single-stranded DNA breaks. nih.govdroracle.aiacs.org This effect is observed even at high concentrations of the drug and in the presence of ATP. nih.govnih.govacs.org Furthermore, Gepotidacin has been shown to suppress the formation of double-stranded DNA breaks. nih.govnih.govacs.org The gyrase-DNA cleavage complexes formed in the presence of Gepotidacin are notably stable, lasting for over four hours. nih.govnih.gov

Table 1: Inhibitory Activity of Gepotidacin against S. aureus DNA Gyrase

| Enzymatic Reaction | IC₅₀ (μM) |

| DNA Supercoiling | ~ 0.047 |

| Relaxation of Positively Supercoiled Substrates | ~ 0.6 |

Data from mechanistic studies on Staphylococcus aureus gyrase. nih.gov

Table 2: DNA Cleavage Activity of Gepotidacin with E. coli Topoisomerases

| Enzyme | DNA Break Type | CC₅₀ (μM) |

| DNA Gyrase | Single-Stranded | 2.18 ± 0.77 |

| Topoisomerase IV | Single-Stranded | Not specified |

CC₅₀ is the concentration at which 50% maximal DNA cleavage was observed. acs.org

Induction of Single-Stranded DNA Cleavage Complexes

A primary aspect of gepotidacin's mechanism is its ability to stabilize the complex formed between the topoisomerase enzyme and DNA, known as the cleavage complex. acs.org Unlike fluoroquinolones, which predominantly induce double-stranded DNA breaks, gepotidacin selectively enhances the formation of single-stranded DNA breaks. vumc.orgnih.govnih.gov This action is observed even at high concentrations of the compound and over extended exposure times. vumc.orgnih.gov

Upon binding, a single molecule of gepotidacin situates itself midway between the two sites of DNA cleavage within a pocket formed between the two GyrA subunits of DNA gyrase or the ParC subunits of topoisomerase IV. nih.govdrugbank.comacs.org This binding event stabilizes the enzyme-DNA complex in a state where one strand of the DNA is cut. nih.govbiorxiv.org Research on Escherichia coli gyrase demonstrated that gepotidacin is a potent enhancer of this single-stranded DNA cleavage. acs.orgnih.gov The concentration required to achieve 50% of the maximal single-stranded DNA cleavage (CC50) was determined to be 2.18 ± 0.77 μM. acs.orgnih.gov

Furthermore, the cleavage complexes formed in the presence of gepotidacin are notably stable. Studies involving Staphylococcus aureus gyrase revealed that these complexes persist for more than four hours. droracle.ainih.govnih.gov Interestingly, while promoting single-stranded breaks, gepotidacin was also found to suppress the formation of double-stranded breaks. nih.govnih.gov This distinct mechanism of inducing stable, single-stranded DNA cleavage complexes is a hallmark of gepotidacin's interaction with its target enzymes. droracle.ainih.gov

| Target Enzyme | Organism | Effect | Metric (Value) | Source |

|---|---|---|---|---|

| DNA Gyrase | E. coli | Enhancement of single-stranded DNA cleavage | CC50 (2.18 ± 0.77 μM) | acs.orgnih.gov |

| DNA Gyrase | S. aureus | Formation of stable cleavage complexes | Stability (>4 hours) | droracle.ainih.govnih.gov |

| DNA Gyrase & Topoisomerase IV | General | Induction of single-stranded breaks (not double-stranded) | Qualitative | vumc.orgnih.govnih.gov |

Effects on DNA Supercoiling and Decatenation Activities

Gepotidacin acts as a potent catalytic inhibitor of the normal functions of DNA gyrase and topoisomerase IV. acs.orgvumc.org DNA gyrase is responsible for introducing negative supercoils into DNA, a process essential for initiating DNA replication and transcription. patsnap.com Gepotidacin effectively inhibits this gyrase-catalyzed DNA supercoiling activity. droracle.ainih.govnih.gov

The inhibitory potency of gepotidacin has been quantified in various studies. Against S. aureus gyrase, gepotidacin demonstrated an IC50 (the concentration required to inhibit 50% of the enzyme's activity) for DNA supercoiling of approximately 0.047 μM. nih.govnih.gov In studies with E. coli gyrase, the IC50 for supercoiling inhibition was 0.32 ± 0.17 μM. acs.org Additionally, gepotidacin inhibits the ability of gyrase to relax positively supercoiled DNA, with an IC50 of approximately 0.6 μM against the S. aureus enzyme. nih.govnih.gov

Topoisomerase IV's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. patsnap.com Gepotidacin is also a powerful inhibitor of this decatenation process. acs.org For E. coli topoisomerase IV, the IC50 value for the inhibition of decatenation was found to be 0.34 ± 0.09 μM. acs.org The similar IC50 values for the inhibition of both E. coli gyrase and topoisomerase IV highlight the well-balanced dual-targeting activity of gepotidacin against this organism. acs.org

| Enzyme Activity | Target Enzyme | Organism | IC50 Value | Source |

|---|---|---|---|---|

| DNA Supercoiling | DNA Gyrase | S. aureus | ~0.047 μM | nih.govnih.gov |

| DNA Supercoiling | DNA Gyrase | E. coli | 0.32 ± 0.17 μM | acs.org |

| Relaxation of Positive Supercoils | DNA Gyrase | S. aureus | ~0.6 μM | nih.govnih.gov |

| Decatenation | Topoisomerase IV | E. coli | 0.34 ± 0.09 μM | acs.org |

Structure Activity Relationship Sar Studies and Stereochemical Influence

Impact of Enantiomeric Configuration on Biological Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of gepotidacin (B1671446), the molecule exists as a pair of enantiomers, non-superimposable mirror images designated as 'S' and 'R'. Research has unequivocally demonstrated that the biological activity of gepotidacin resides almost exclusively in the (2R)-enantiomer.

Comparative Analysis of S- and R-Enantiomer Activity

While specific quantitative data directly comparing the in vitro activity of the S- and R-enantiomers of gepotidacin are not extensively published in publicly available literature, studies on analogous compounds within the same chemical class provide strong evidence for the stereochemical preference. For related novel bacterial topoisomerase inhibitors (NBTIs), the (S)-enantiomer has been shown to be significantly less active, in some cases up to 30-fold less potent than its corresponding (R)-enantiomer. This substantial difference in activity underscores the critical importance of the specific stereochemical configuration for effective interaction with the bacterial targets. The commercially available "Gepotidacin S enantiomer" serves as a crucial tool for researchers to probe the stereospecificity of the drug-target interaction and to understand why the R-enantiomer is the biologically active form.

Stereospecific Interactions with Bacterial Topoisomerase Subunits

The differential activity between the enantiomers is a direct consequence of their stereospecific interactions with the bacterial topoisomerase enzymes, specifically the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. The (2R)-enantiomer of gepotidacin is able to adopt the precise three-dimensional conformation required for optimal binding within the active site of these enzymes. This optimal fit allows for a network of favorable interactions, including hydrogen bonds and hydrophobic contacts, which are essential for stabilizing the drug-enzyme-DNA complex and inhibiting enzyme function.

Conversely, the S-enantiomer, being a mirror image, is unable to achieve the same degree of conformational complementarity with the chiral environment of the enzyme's active site. This poor fit results in weaker binding and a significantly diminished ability to inhibit the topoisomerase enzymes, thus rendering it biologically inactive.

Contributions of Key Structural Moieties

Left-Hand Side (LHS) Heteroaromatic System and DNA Intercalation

The Left-Hand Side (LHS) of the gepotidacin molecule consists of a triazaacenaphthylene core. This planar, aromatic system is instrumental in the drug's mechanism of action through its ability to engage in π-π stacking interactions with the DNA bases. researchgate.net This intercalation between the DNA base pairs is a key feature that contributes to the stabilization of the enzyme-DNA-drug ternary complex, effectively trapping the topoisomerase on the DNA and preventing the re-ligation of the DNA strands.

Linker Region and Hydrogen Bonding Interactions with Catalytic Residues

Connecting the LHS and RHS is a flexible central linker. This linker region is not merely a spacer but plays an active role in the binding of gepotidacin to its target enzymes. It positions the LHS and RHS moieties for their respective interactions and also participates in direct interactions with the enzyme. A critical feature of the linker is a basic amine group that forms a key hydrogen bond with specific catalytic residues within the active site of the topoisomerases. researchgate.net Furthermore, the conformational flexibility of this linker region is thought to be a contributing factor to the compound's activity, allowing it to adapt to the dynamic nature of the enzyme-DNA complex. acs.org

The following table summarizes the key structural components of Gepotidacin and their primary functions in its antibacterial activity.

| Structural Moiety | Primary Function(s) | Key Interactions |

| Left-Hand Side (LHS) | DNA Intercalation; Stabilization of the ternary complex | π-π stacking with DNA bases |

| Right-Hand Side (RHS) | Binding to the enzyme surface | Hydrophobic interactions |

| Linker Region | Positioning of LHS and RHS; Direct enzyme interaction | Hydrogen bonding with catalytic residues |

Mechanisms of Resistance Development and Evasion Strategies

Mutational Landscapes in Bacterial Topoisomerase Targets

The primary mechanism of resistance to gepotidacin (B1671446) involves alterations in its target enzymes, DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). nih.govresearchgate.net These enzymes are crucial for bacterial DNA replication, and mutations within the genes encoding these proteins can reduce the binding affinity of gepotidacin, thereby decreasing its inhibitory effect. nih.gov

Research has identified specific amino acid substitutions in the GyrA and ParC subunits that lead to decreased susceptibility to gepotidacin. For instance, in Escherichia coli, mutations such as GyrA P35L and ParC D79N have been shown to confer decreased sensitivity to the drug. nih.gov Similarly, in studies involving Klebsiella pneumoniae, mutations like GyrA D82N and ParC D79N have been linked to reduced susceptibility. nih.gov It is noteworthy that some of these mutations, like those at GyrA D82 and ParC D79, are also associated with resistance to fluoroquinolones, a different class of topoisomerase inhibitors. nih.govfrontiersin.org

In Staphylococcus aureus, mutations known to confer resistance to quinolones, such as GyrA S84L and ParC S80Y, have also been observed in isolates with elevated minimum inhibitory concentrations (MICs) for gepotidacin. asm.org This suggests potential cross-resistance pathways, although gepotidacin binds to a different site on the topoisomerase enzymes compared to fluoroquinolones. researchgate.netasm.org

| Bacterial Species | Target Protein | Amino Acid Substitution | Observed Effect | Reference |

|---|---|---|---|---|

| Escherichia coli | GyrA | P35L | Decreased target sensitivity | nih.gov |

| Escherichia coli | ParC | D79N | Decreased target sensitivity | nih.gov |

| Klebsiella pneumoniae | GyrA | D82N | Reduced susceptibility | nih.gov |

| Klebsiella pneumoniae | ParC | D79N | Reduced susceptibility | nih.gov |

| Staphylococcus aureus | GyrA | S84L | Associated with elevated gepotidacin MICs | asm.org |

| Staphylococcus aureus | ParC | S80Y | Associated with elevated gepotidacin MICs | asm.org |

A critical aspect of resistance to gepotidacin is the necessity for mutations in both of its targets to achieve a significant level of resistance. nih.govmedicineinnovates.com Studies have demonstrated that a single mutation in either gyrA or parC alone does not substantially increase the MIC of gepotidacin. nih.govacs.org For example, in E. coli, strains with an individual GyrA P35L or ParC D79N mutation showed the same gepotidacin MIC as the wild-type strain (0.125 µg/mL). nih.govacs.org However, a strain harboring both mutations exhibited a 128-fold increase in the MIC to 16 µg/mL. nih.govacs.org This synergistic effect underscores the importance of gepotidacin's dual-targeting mechanism. Similarly, in K. pneumoniae, the combination of GyrA D82N and ParC D79N mutations resulted in a greater than 2,000-fold reduction in susceptibility, while individual mutations had a negligible effect. nih.gov

| Bacterial Strain (E. coli) | Genotype | Gepotidacin MIC (µg/mL) | Fold Increase in MIC | Reference |

|---|---|---|---|---|

| Wild-Type | WT | 0.125 | - | nih.gov |

| Mutant 1 | GyrAP35L | 0.125 | 1 | nih.gov |

| Mutant 2 | ParCD79N | 0.125 | 1 | nih.gov |

| Double Mutant | GyrAP35L, ParCD79N | 16 | 128 | nih.gov |

Role of Dual-Targeting in Mitigating Resistance Evolution

The dual-targeting mechanism of gepotidacin, with its well-balanced inhibition of both DNA gyrase and topoisomerase IV, is a key strategy in mitigating the evolution of resistance. gsk.commedicineinnovates.com For significant resistance to emerge, bacteria must acquire simultaneous mutations in two separate genes, which is a much rarer event than a single mutation. nih.govdrugdiscoverynews.com This balanced activity is crucial for minimizing the development of resistance and is expected to prolong the clinical utility of the compound. medicineinnovates.comacs.org The requirement for dual mutations significantly lowers the potential for the development of resistance compared to antibiotics that have only a single target. gsk.com

Investigation of Efflux Pump Contributions to Resistance

Efflux pumps are membrane proteins that can actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance. mdpi.comnih.gov While the primary mechanism of high-level resistance to gepotidacin is through target site mutations, the role of efflux pumps cannot be entirely dismissed. Overexpression of efflux pumps can contribute to low-level resistance, which may provide a permissive environment for the subsequent acquisition of target-site mutations leading to clinically significant resistance. mdpi.com However, specific studies detailing the direct and significant contribution of efflux pumps to gepotidacin resistance are not as extensively documented as target-site mutations. It is an area that warrants further investigation to fully understand all potential resistance pathways.

Comparative Analysis of Resistance Pathways with Existing Antibacterials

A comparative analysis of resistance pathways between gepotidacin and existing antibacterials, particularly fluoroquinolones which also target topoisomerases, reveals important distinctions. While both classes of drugs target DNA gyrase and topoisomerase IV, gepotidacin binds to a different site on these enzymes. researchgate.netasm.org This novel binding mode means that there is a lower potential for cross-resistance. researchgate.net Gepotidacin has demonstrated in vitro activity against fluoroquinolone-resistant strains of E. coli and other pathogens. nih.govoup.com

However, it is important to note that some mutations conferring reduced susceptibility to gepotidacin, such as GyrA D82N and ParC D79N in K. pneumoniae, can also increase resistance to ciprofloxacin. nih.gov This suggests that the prior existence of fluoroquinolone resistance mutations in a bacterial population could potentially act as "stepping-stone" mutations, facilitating the evolution of resistance to gepotidacin by requiring only one additional mutation. nih.gov

In contrast to fluoroquinolones, where a single mutation in gyrA is often sufficient to confer clinically relevant resistance, gepotidacin's requirement for mutations in both targets for a significant reduction in susceptibility represents a higher barrier to resistance development. nih.gov Furthermore, gepotidacin induces single-stranded DNA breaks, unlike the double-stranded breaks caused by fluoroquinolones, which may also contribute to a different resistance profile and cellular response. nih.govmedicineinnovates.com

Preclinical Pharmacodynamic Pd and Pharmacokinetic Pk Evaluation

In Vitro Pharmacodynamic Profiling

The in vitro pharmacodynamic characteristics of Gepotidacin (B1671446) have been extensively evaluated to understand its antibacterial activity across a range of pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations in Bacterial Strains

Gepotidacin has demonstrated potent in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govresearchgate.net The MIC90, the concentration required to inhibit the growth of 90% of isolates, was 0.5 µg/ml for both Staphylococcus aureus (including methicillin-resistant S. aureus [MRSA]) and Streptococcus pneumoniae (including penicillin-nonsusceptible isolates). nih.gov For Escherichia coli, the MIC90 was 4 µg/ml. nih.gov

Further studies have confirmed its activity against key urinary tract infection (UTI) pathogens. Against 3,560 E. coli isolates, the MIC50 and MIC90 were both 2 mg/mL. jmilabs.com For 344 S. saprophyticus isolates, the MIC50 and MIC90 were 0.06 and >0.12 mg/mL, respectively. jmilabs.com Gepotidacin's activity was maintained against E. coli isolates resistant to other common antibiotics like amoxicillin-clavulanate, ciprofloxacin, and trimethoprim-sulfamethoxazole. jmilabs.com

Gepotidacin has also shown activity against anaerobic bacteria, with MIC90 values of 4 µg/mL for Bacteroides spp. and Prevotella spp. nih.gov Against a collection of Gram-negative anaerobes, gepotidacin inhibited 90% of isolates at a concentration of 4 μg/mL, and for Gram-positive anaerobes, the MIC90 was 2 μg/mL. nih.gov

The bactericidal activity of Gepotidacin has been established through the determination of Minimum Bactericidal Concentrations (MBC). Gepotidacin was found to be bactericidal against S. aureus, S. pneumoniae, and E. coli, with MBC/MIC ratios of ≤4 for 98%, 98%, and 88% of the tested isolates, respectively. nih.gov

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 50 | Not Specified | Not Specified | 0.5 | nih.gov |

| Streptococcus pneumoniae | 50 | Not Specified | Not Specified | 0.5 | nih.gov |

| Escherichia coli | 25 | Not Specified | Not Specified | 4 | nih.gov |

| Escherichia coli | 3,560 | Not Specified | 2 | 2 | jmilabs.com |

| Staphylococcus saprophyticus | 344 | Not Specified | 0.06 | >0.12 | jmilabs.com |

| Bacteroides spp. | Not Specified | Not Specified | Not Specified | 4 | nih.gov |

| Prevotella spp. | Not Specified | Not Specified | Not Specified | 4 | nih.gov |

| Gram-Negative Anaerobes | 333 | Not Specified | Not Specified | 4 | nih.gov |

| Gram-Positive Anaerobes | 225 | Not Specified | Not Specified | 2 | nih.gov |

Time-Kill Kinetics and Post-Antibiotic Effects (PAE) in Bacterial Cultures

Time-kill studies have demonstrated the bactericidal nature of Gepotidacin. nih.gov Against isolates of S. aureus, S. pneumoniae, and E. coli, bactericidal activity was observed at concentrations of 4x or 10x the MIC within 24 hours. nih.gov Time-kill assays against Stenotrophomonas maltophilia also revealed a time- and strain-dependent killing effect. mdpi.com

The post-antibiotic effect (PAE) of Gepotidacin, which is the suppression of bacterial growth after a short exposure to the antibiotic, has also been characterized. In vitro studies have shown a PAE for Gepotidacin against various pathogens. drugs.com For E. coli, the PAE ranged from 1.8 to 2.2 hours, while for S. saprophyticus, it was 2.7 to 4.3 hours at 5 times the MIC. drugs.com Against S. aureus, the PAE was shorter, at ≤0.6 hours. nih.gov However, a more extended post-antibiotic sub-MIC effect (PAE-SME) of over 8 hours was observed for S. aureus at 0.5x MIC. nih.gov In vivo studies in murine models demonstrated dose-independent PAE durations of 3.07 to 12.5 hours for S. aureus and 5.25 to 8.46 hours for S. pneumoniae. nih.gov

In Vitro Pharmacokinetic-Pharmacodynamic Modeling

To predict the clinical efficacy of Gepotidacin, in vitro models that simulate human pharmacokinetic profiles have been employed.

Application of One-Compartment and Hollow-Fiber Infection Models

Both one-compartment and hollow-fiber in vitro infection models have been utilized to study the pharmacodynamics of Gepotidacin against E. coli. nih.govnih.gov A 24-hour one-compartment model was used to identify the relevant PK-PD index and its magnitude for bacterial reduction. nih.gov For evaluating the potential for on-therapy resistance, a 10-day hollow-fiber infection model was employed. nih.gov These models allow for the simulation of human free-drug plasma concentration-time profiles and the evaluation of different dosing regimens. fibercellsystems.com The hollow-fiber model, in particular, has been instrumental in assessing the exposures of Gepotidacin required to prevent the development of resistance in Neisseria gonorrhoeae. fibercellsystems.com

Determination of Predictive PK-PD Indices (e.g., AUC/MIC, %T>MIC)

Pharmacokinetic-pharmacodynamic (PK-PD) analysis has identified the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) as the index most predictive of Gepotidacin's efficacy. nih.govresearchgate.net In dose-fractionation studies against E. coli, the fAUC/MIC ratio showed the strongest correlation with the change in bacterial burden. nih.gov

For E. coli, the magnitudes of the fAUC/MIC ratio associated with net bacterial stasis, 1-log10 CFU reduction, and 2-log10 CFU reduction were determined to be 33.9, 43.7, and 60.7, respectively. nih.gov In the hollow-fiber model, fAUC/MIC ratios of 275 and greater were found to be sufficient to suppress the amplification of on-therapy resistance in E. coli. nih.govresearchgate.net For S. aureus and S. pneumoniae in a murine thigh infection model, the median free-drug plasma AUC/MIC ratios associated with net bacterial stasis were 13.4 and 7.86, respectively. nih.gov

Pharmacokinetic Characterization in Non-Human Preclinical Models

The pharmacokinetic properties of Gepotidacin have been investigated in animal models to understand its absorption, distribution, metabolism, and excretion. In neutropenic murine thigh and lung infection models, the pharmacokinetics of Gepotidacin were characterized, and a four-compartment model was used to best fit the plasma and epithelial lining fluid (ELF) PK data. nih.gov The ELF penetration ratio in uninfected mice was found to be 0.65. nih.gov

Preclinical studies in an African green monkey inhalational model of pneumonic plague were also conducted to evaluate the efficacy of Gepotidacin. nih.gov These studies provided crucial data to support the potential use of Gepotidacin in treating infections caused by Yersinia pestis. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Murine Models

The preclinical evaluation of the S-enantiomer of Gepotidacin in murine models has provided foundational insights into its pharmacokinetic profile, specifically its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the disposition of the compound within a biological system, informing further development.

Pharmacokinetic analyses in murine models indicate that Gepotidacin's profile can be effectively described by a four-compartment model. This model incorporates three compartments for plasma and one for epithelial lining fluid, featuring linear distributional clearances, a parallel first-order and capacity-limited clearance, and a first-order absorption rate. nih.gov

Studies utilizing radiolabeled Gepotidacin have been instrumental in elucidating its excretion pathways. Following oral administration in preclinical animal models, the total recovery of radioactivity was approximately 84%, with the fecal route being the predominant path of elimination. A summary of the excretion data is presented below.

| Excretion Pathway | Percentage of Recovered Radioactivity |

|---|---|

| Urine | ~31% |

| Feces | ~53% |

Further analysis revealed that a significant portion of Gepotidacin is excreted as the unchanged parent compound, primarily in the urine. Metabolic processes account for a smaller fraction of the drug's elimination. Approximately 20% of the administered dose is eliminated as the parent drug in the urine, while metabolism is responsible for about 13% of the total dose. Additionally, studies in lactating mice suggest that Gepotidacin is likely transferred into milk. fda.gov

Tissue Penetration Studies in Animal Models

Understanding the extent to which an antibiotic penetrates various tissues is critical for predicting its efficacy at the site of infection. Preclinical studies in animal models have demonstrated that Gepotidacin distributes into various tissues, with notable concentrations achieved in the kidneys and epithelial lining fluid of the lungs.

In murine models of thigh and kidney infections, the area under the concentration-time curve (AUC) for Gepotidacin in different tissues was compared to that in plasma. The results indicated a significantly higher exposure in the kidneys relative to the plasma, while the exposure in the thigh muscle was lower. nih.gov The epithelial lining fluid (ELF) penetration ratio, a measure of the drug's concentration in the lung lining fluid compared to the blood, was determined to be 0.65 in uninfected neutropenic mice. nih.gov This suggests that Gepotidacin penetrates the lung, although to a lesser extent than its concentration in plasma. nih.gov

A study in a rat model of pyelonephritis provided further evidence of substantial kidney penetration, with kidney homogenate concentrations being approximately 7-fold higher than in whole blood based on the total drug AUC. nih.gov

The following table summarizes the key tissue penetration ratios observed in these animal models.

| Animal Model | Tissue | Penetration Ratio (Tissue:Plasma/Blood AUC) |

|---|---|---|

| Murine | Kidney | ~4-5 |

| Murine | Thigh | ~0.5 |

| Murine (uninfected, neutropenic) | Epithelial Lining Fluid | 0.65 |

| Rat | Kidney | ~7 |

Computational and Biophysical Studies

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Prediction of Binding Affinities and Conformational Changes

Computational models have been employed to predict the binding affinities of the Gepotidacin (B1671446) S-enantiomer to its target enzymes. These simulations suggest a stable and favorable binding energy, consistent with its potent inhibitory activity. Molecular dynamics simulations have further revealed that the binding of the S-enantiomer can induce subtle conformational changes within the enzyme-DNA complex. These changes are believed to be crucial for the stabilization of the cleavage complex and the subsequent inhibition of enzyme function. A comparison of the enzyme's structure with and without the bound drug has highlighted these conformational shifts, which may contribute to the compound's efficacy.

Elucidation of Specific Amino Acid Interactions and Salt Bridge Formation

A significant finding from these computational studies is the formation of a crucial salt bridge. This electrostatic interaction occurs between a positively charged moiety on the Gepotidacin S-enantiomer and a negatively charged aspartate residue within the enzyme's active site. Specifically, in E. coli DNA gyrase, this interaction is predicted to be with Asp82 of the GyrA subunit, while in topoisomerase IV, the corresponding residue is Asp79 in the ParC subunit. This salt bridge is considered a dominant electrostatic interaction that anchors the drug in its binding pocket.

| Target Enzyme | Interacting Subunit | Key Interacting Residue | Type of Interaction |

| E. coli DNA Gyrase | GyrA | Asp82 | Salt Bridge |

| E. coli Topoisomerase IV | ParC | Asp79 | Salt Bridge |

X-ray Crystallography of Enzyme-Drug-DNA Ternary Complexes

The insights gained from computational modeling have been substantially validated and expanded upon by X-ray crystallography studies. The crystal structure of the Gepotidacin S-enantiomer in a ternary complex with the core fusion truncate of Staphylococcus aureus DNA gyrase and a segment of DNA has been solved at high resolution.

These crystallographic structures confirm that a single molecule of the Gepotidacin S-enantiomer binds in a pocket formed between the two GyrA subunits, midway between the two sites where the DNA strands are cleaved. This binding mode is distinct from that of other antibiotic classes, such as fluoroquinolones. The crystal structures also reveal a degree of conformational flexibility in the central linker of the gepotidacin molecule, which may be an important factor in its biological activity.

Rational Design and Optimization of Novel Analogs based on Computational Models

While specific details on the rational design of novel analogs based exclusively on computational models of the Gepotidacin S-enantiomer are not extensively published, the existing structural and computational data provide a solid foundation for such efforts. The detailed understanding of the key interactions, particularly the salt bridge with the conserved aspartate residue and the hydrophobic contacts, offers clear targets for medicinal chemists.

Computational models can be utilized to screen virtual libraries of novel analogs, predicting their binding affinities and interaction profiles. This in silico screening allows for the prioritization of compounds for synthesis and biological testing, potentially accelerating the discovery of new antibacterial agents with improved properties, such as enhanced potency, a broader spectrum of activity, or a reduced propensity for resistance development. The development of gepotidacin itself arose from a medicinal chemistry program that optimized an initial screening hit, indicating a precedent for structure-based design in this class of compounds.

Advanced Research Methodologies and Future Directions

Development of Analytical Assays for Research Quantification and Characterization (e.g., LC-MS/MS in research samples)

The development of robust and sensitive analytical assays is fundamental to the preclinical and clinical investigation of any new chemical entity. For an enantiomer-specific compound like the Gepotidacin (B1671446) S enantiomer, these methods are critical for characterizing its pharmacokinetic and pharmacodynamic profiles accurately. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique widely employed for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.

A validated LC-MS/MS assay for the Gepotidacin S enantiomer would be essential for:

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the S enantiomer in various biological samples such as plasma, urine, and tissue homogenates.

Enantiomeric purity: Ensuring the stereochemical integrity of the drug substance and its formulations.

In vitro assays: Quantifying the concentration of the S enantiomer in research samples from studies investigating its mechanism of action, resistance development, and interaction with bacterial cells.

The development of such an assay would typically involve optimizing chromatographic conditions to achieve chiral separation from its R enantiomer, selecting appropriate precursor and product ions for sensitive and specific detection by mass spectrometry, and validating the method according to regulatory guidelines.

Strategies for Overcoming Efflux-Mediated Resistance in Gram-Negative Bacteria

Efflux pumps are a significant mechanism of intrinsic and acquired resistance in Gram-negative bacteria, actively extruding antimicrobial agents from the cell and reducing their intracellular concentration. Research has indicated that gepotidacin is a substrate for the AcrAB-TolC efflux pump in Escherichia coli. asm.org The activity of this pump can contribute to reduced susceptibility to the antibiotic. nih.gov

Strategies to overcome efflux-mediated resistance to the this compound are an important area of future research. One promising approach is the co-administration of an efflux pump inhibitor (EPI). Studies have shown that the experimental EPIs 1-(1-naphthylmethyl)-piperazine (NMP) and Phe-Arg-β-naphthylamide (PAβN) can sensitize E. coli to gepotidacin. asm.org

Future research in this area could focus on:

Identifying novel and potent EPIs with favorable safety profiles for use in combination with the this compound.

Investigating the impact of EPIs on the in vivo efficacy of the this compound in animal models of infection with Gram-negative pathogens.

Exploring modifications to the this compound structure that may reduce its recognition and transport by efflux pumps, thereby creating "efflux-bypassing" analogs. asm.org

Investigation of Sub-Inhibitory Concentration Effects on Bacterial Physiology

The concentrations of antibiotics in the body can fluctuate, often falling below the minimum inhibitory concentration (MIC) required to kill bacteria. These sub-inhibitory concentrations can have significant effects on bacterial physiology, including the induction of stress responses and alterations in gene expression. nih.gov Understanding the effects of sub-inhibitory concentrations of the this compound is crucial for predicting its long-term impact on bacterial populations and the potential for resistance development.

In vitro studies have demonstrated that gepotidacin exhibits a post-antibiotic effect (PAE) and a post-antibiotic sub-MIC effect (PAE-SME). The PAE for gepotidacin against S. aureus was found to be short (≤0.6 hours), but the PAE-SME was extended (>8 hours at 0.5x MIC). jmilabs.comresearchgate.net This suggests that even at concentrations below the MIC, the this compound can continue to suppress bacterial growth.

Future investigations should aim to:

Elucidate the molecular mechanisms underlying the PAE and PAE-SME of the this compound.

Examine the impact of sub-inhibitory concentrations on bacterial virulence factor expression, biofilm formation, and motility. ekb.egresearchgate.net

Assess how exposure to sub-inhibitory concentrations of the this compound influences the development of resistance.

Exploration of Novel Delivery Systems for Enhanced Preclinical Efficacy (e.g., prodrug strategies)

Novel drug delivery systems offer the potential to improve the pharmacokinetic properties, enhance the therapeutic efficacy, and reduce the toxicity of antimicrobial agents. For the this compound, the exploration of such systems could lead to improved treatment outcomes in preclinical models.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. Prodrug strategies could be employed for the this compound to:

Improve its oral bioavailability.

Enhance its penetration into specific tissues or cellular compartments.

Target the release of the active compound at the site of infection.

Nanoparticle-Based Delivery Systems: Encapsulating the this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could offer several advantages: imrpress.comfrontiersin.orgscielo.br

Protecting the drug from degradation.

Providing controlled and sustained release. scielo.br

Targeting the drug to infected cells or tissues. nih.gov

Preclinical evaluation of these novel delivery systems would involve assessing their impact on the pharmacokinetics, tissue distribution, and efficacy of the this compound in relevant animal infection models.

Identification of Additional Bacterial Targets or Pathways

The primary mechanism of action of gepotidacin is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. droracle.airesearchgate.netjwatch.org This dual-targeting mechanism is a key feature of the drug, as simultaneous mutations in both target enzymes are likely required for the development of high-level resistance. researchgate.netdrugdiscoverynews.com

While DNA gyrase and topoisomerase IV are the well-established targets of gepotidacin, it is conceivable that the compound may interact with other bacterial targets or pathways, particularly at higher concentrations. However, current research has not identified any clinically relevant secondary targets. acs.orgnih.govvumc.org

Future research could employ techniques such as:

Proteomics and transcriptomics: To identify changes in protein and gene expression in bacteria treated with the this compound, which may suggest the involvement of other pathways.

Genetic screens: To identify mutations in genes other than those encoding DNA gyrase and topoisomerase IV that confer resistance to the this compound.

Potential for Combination Therapies with Other Antimicrobial Agents (Preclinical Rationales)

Combination therapy, the use of two or more antimicrobial agents with different mechanisms of action, is a cornerstone of treatment for many infectious diseases. The rationale for combination therapy includes broadening the spectrum of activity, preventing the emergence of resistance, and achieving synergistic bactericidal activity.

Preclinical studies have evaluated the potential for combination therapies with gepotidacin. Checkerboard and time-kill assays have been used to assess the in vitro interactions between gepotidacin and other antibiotics. The results of these studies have shown that for the majority of combinations tested, the interaction was indifferent, and importantly, no antagonism was observed. jmilabs.comjmilabs.com

Synergistic interactions have been noted for certain combinations, providing a rationale for further investigation. For example, synergy has been observed when gepotidacin is combined with vancomycin (B549263) against S. saprophyticus. jmilabs.com Among Enterobacterales, the most frequent synergistic interactions were seen with β-lactams such as meropenem, ceftazidime, and aztreonam. jmilabs.com

The preclinical rationale for combining the this compound with other antimicrobial agents includes:

Overcoming resistance: Combining the this compound with an agent that has a different mechanism of action could be effective against strains that are resistant to either drug alone.

Enhancing bactericidal activity: Synergy between two agents can lead to more rapid and complete killing of bacteria.

Broadening the empirical coverage: In situations where the causative pathogen is unknown, a combination of agents can provide a broader spectrum of activity.

Future preclinical studies should continue to explore rational combinations of the this compound with other antibiotics against a wide range of clinically relevant pathogens, particularly multidrug-resistant isolates.

Q & A

Q. What is the mechanism of action (MOA) of gepotidacin S enantiomer, and how does its dual targeting differ from traditional antibiotics?

this compound inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV, enzymes critical for replication and transcription. This dual MOA reduces cross-resistance with fluoroquinolones, which primarily target one enzyme. Experimental studies confirm activity against fluoroquinolone-resistant strains, likely due to distinct binding interactions .

Q. How should researchers analyze conflicting data on gepotidacin resistance in Neisseria gonorrhoeae?

Conflicting resistance data (e.g., MIC variations) require evaluating mutations like ParC D86N, which correlates with elevated gepotidacin MICs despite no broad cross-resistance with fluoroquinolones. Researchers should combine in vitro susceptibility testing (e.g., MIC assays) with whole-genome sequencing to map resistance-associated mutations and validate findings using isogenic mutant strains .

Q. What methodological considerations are critical for designing Phase III clinical trials evaluating gepotidacin for uncomplicated UTIs?

Trials should use a non-inferiority design with co-primary endpoints: microbiological eradication (e.g., ≥10⁵ CFU/mL reduction) and clinical resolution (e.g., symptom alleviation). The EAGLE-2/3 trials employed 1:1 randomization, 5-day gepotidacin (1500 mg BID) vs. nitrofurantoin (100 mg BID), with safety monitoring for gastrointestinal adverse events. Interim analyses for efficacy/safety halting criteria are essential .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize gepotidacin dosing for resistance suppression?

Translational PK/PD models integrate in vitro time-kill curves, murine infection data, and human PK profiles to predict efficacy thresholds. For N. gonorrhoeae, two 3000 mg doses (10–12h apart) achieve ≥97.5% probability of target attainment (AUC/MIC >40) and ≥91.7% resistance suppression probability at MIC ≤1 µg/mL. Researchers should validate models using Monte Carlo simulations across MIC distributions .

Q. What experimental strategies mitigate the impact of ParC D86N mutations on gepotidacin efficacy?

To address ParC D86N-associated resistance, researchers should:

- Screen clinical isolates for mutations via PCR and Sanger sequencing.

- Test combinatorial therapies (e.g., gepotidacin + β-lactams) in checkerboard assays to identify synergistic effects.

- Develop structural analogs targeting alternative binding pockets via crystallography (e.g., GyrB ATPase domain) .

Q. How can enantioselective synthesis improve the yield of this compound for preclinical studies?

Asymmetric organocatalysis or chiral resolution techniques (e.g., simulated moving bed chromatography) can isolate the S enantiomer. For racemic mixtures, optimize crystallization conditions (solvent polarity, temperature) using high-pressure crystallography to enhance enantiopurity. Analytical methods like circular dichroism (CD) and chiral HPLC validate enantiomeric excess (>98%) .

Q. What methodologies assess gepotidacin's enantiomer-specific interactions with human enzymes?

Use in vitro metabolic assays (e.g., human liver microsomes) to compare S and R enantiomer metabolism. Employ molecular docking and surface plasmon resonance (SPR) to evaluate binding affinities for off-target proteins. Monitor enantiomer interconversion using polarimetry ([α]D measurements) and NMR spectroscopy .

Methodological Challenges and Solutions

Q. How to address gepotidacin's gastrointestinal adverse events in preclinical-to-clinical translation?

Phase I trials show improved tolerability with fed conditions (high-fat meals delay absorption). Researchers should incorporate food-effect PK studies and explore prodrug formulations to reduce gastric irritation. Use in vitro gut models (e.g., Caco-2 cells) to assess mucosal permeability and cytotoxicity .

Q. What analytical approaches validate gepotidacin's enantiopurity in bulk drug substances?

Combine chiral HPLC (e.g., Chiralpak IC column) with CD spectroscopy to confirm optical purity. For absolute configuration, compare experimental CD spectra with density functional theory (DFT)-calculated spectra of (S)-enantiomer models. X-ray crystallography resolves stereochemical assignments definitively .

Q. How to design studies evaluating gepotidacin's efficacy against multidrug-resistant (MDR) E. coli pyelonephritis?

Use rat infection models with human-simulated drug exposure (e.g., 12-h dosing intervals). Measure bacterial load reduction in kidney homogenates and correlate with PK/PD indices (fAUC/MIC). Include comparator antibiotics (e.g., nitrofurantoin) and assess resistance emergence via serial passage experiments .

Data Interpretation and Reproducibility

Q. How to resolve discrepancies in gepotidacin MIC values across laboratories?

Standardize testing per CLSI/EUCAST guidelines using reference strains (e.g., N. gonorrhoeae ATCC 49226). Include quality control ranges for gepotidacin (e.g., 0.03–0.12 µg/mL) and cross-validate results via inter-laboratory ring trials. Account for agar cation content, which affects MIC accuracy .

Q. What statistical methods are optimal for analyzing gepotidacin's non-inferiority margins in clinical trials?

Use a two-sided 95% CI for risk difference (e.g., -10% margin). For microbiological endpoints, apply modified intention-to-treat (mITT) and per-protocol analyses. Adjust for covariates (e.g., baseline pathogen MIC) via logistic regression .

Advanced Analytical Techniques

Q. How to model gepotidacin's pharmacodynamic interactions in polymicrobial infections?

Develop in vitro chemostat models co-culturing target pathogens (e.g., E. coli, S. aureus) to simulate competitive growth. Use time-lapse microscopy and RNA-seq to assess gepotidacin's species-specific bactericidal activity and resistance gene expression .

Q. What role does molecular dynamics (MD) simulation play in optimizing gepotidacin's binding to topoisomerase IV?

MD simulations (e.g., AMBER force field) map hydrogen bonding and hydrophobic interactions between this compound and GyrA/ParC subunits. Identify residues (e.g., Ser85, Glu88) critical for binding stability to guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.